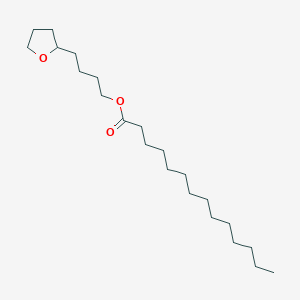
4-(Tetrahydrofuran-2-yl)butyl tetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Tetrahydrofuran-2-yl)butyl tetradecanoate is a chemical compound known for its unique structure and properties It consists of a tetradecanoate ester linked to a tetrahydrofuran ring through a butyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydrofuran-2-yl)butyl tetradecanoate typically involves the esterification of tetradecanoic acid with 4-(Tetrahydrofuran-2-yl)butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of commercial catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(Tetrahydrofuran-2-yl)butyl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Tetrahydrofuran-2-yl)butyl tetradecanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Tetrahydrofuran-2-yl)butyl tetradecanoate involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
- 4-(Tetrahydrofuran-2-yl)butyl acetate
- 4-(Tetrahydrofuran-2-yl)butyl hexanoate
- 4-(Tetrahydrofuran-2-yl)butyl octanoate
Uniqueness
4-(Tetrahydrofuran-2-yl)butyl tetradecanoate is unique due to its longer carbon chain (tetradecanoate) compared to similar compounds. This longer chain can influence its physical properties, such as solubility and melting point, and its biological activity.
属性
CAS 编号 |
5453-28-1 |
|---|---|
分子式 |
C22H42O3 |
分子量 |
354.6 g/mol |
IUPAC 名称 |
4-(oxolan-2-yl)butyl tetradecanoate |
InChI |
InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-22(23)25-19-14-13-16-21-17-15-20-24-21/h21H,2-20H2,1H3 |
InChI 键 |
YNBODGDUUODERH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCCCCC1CCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
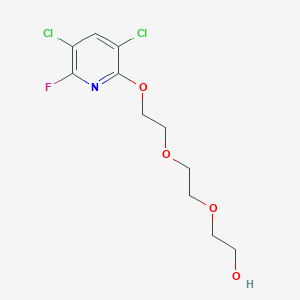
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
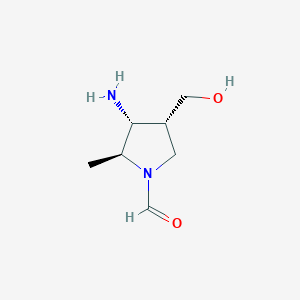
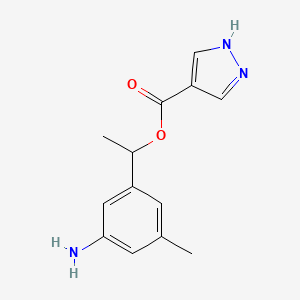
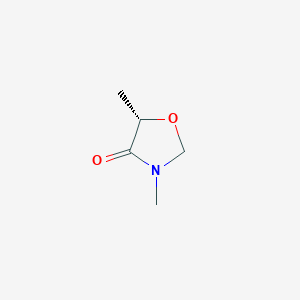
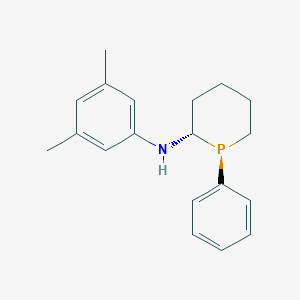
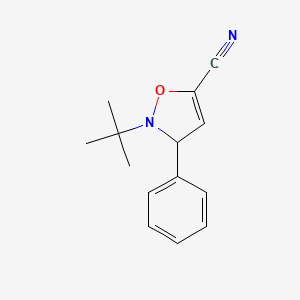
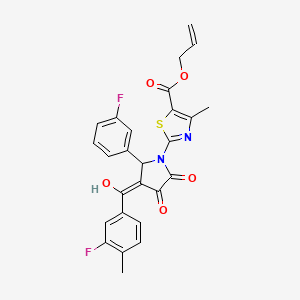
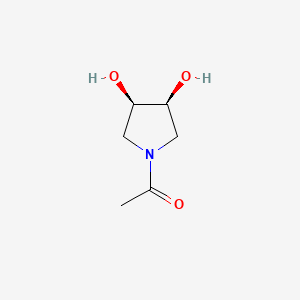
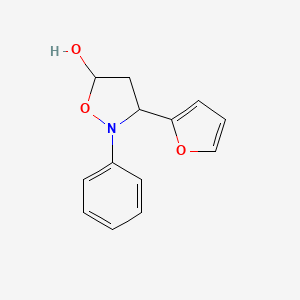

![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)
![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)
